4-(4-(Trifluoromethyl)phenoxy)benzoic acid is a chemical compound with the molecular formula C14H9F3O3 and a molecular weight of 282.22.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9F3O3/c15-14(16,17)10-3-7-12(8-4-10)20-11-5-1-9(2-6-11)13(18)19/h1-8H,(H,18,19). This code provides a detailed description of the molecule’s structure, including the positions of the trifluoromethyl and phenoxy groups on the benzoic acid backbone.
Physical And Chemical Properties Analysis
4-(4-(Trifluoromethyl)phenoxy)benzoic acid is a solid substance. It has a molecular weight of 282.22. The melting point is reported to be between 219 - 220 °C.
Compound Description: Acifluorfen is a diphenyl ether herbicide that functions by disrupting protoporphyrinogen oxidase, a crucial enzyme in chlorophyll synthesis . This disruption leads to the accumulation of protoporphyrin IX, causing cell membrane damage and ultimately plant death . Acifluorfen is typically employed as a postemergence herbicide, targeting broadleaf weeds in various crops like soybeans .
Compound Description: This compound is the sodium salt of the aforementioned herbicide, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid .
Compound Description: HTB is the primary active metabolite of triflusal, a drug with antiplatelet, anti-inflammatory, and analgesic properties . Research indicates that HTB exhibits the ability to inhibit cyclooxygenase-2 (COX-2) expression, potentially contributing to triflusal's therapeutic effects .
Compound Description: LY293111 is a potent and selective leukotriene B4 receptor antagonist. It displays significant in vitro and in vivo activity in inhibiting LTB4 binding and function .
Compound Description: This compound represents a class of chemicals with selective herbicidal activity . The "Halo" designation indicates the potential for various halogen substituents.
Compound Description: This compound exhibits herbicidal activity. Its potency is significantly affected by the stereochemistry at the C-4 position, with the R configuration being more active than the S configuration .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Potent Src family tyrosine kinase (SFK)/Bcl-Abl kinase inhibitor. Inhibits growth of Bcr-Abl–dependent chronic myeloid leukemia xenografts in nude mice. Anti-tumor activity in vivo. Dasatinib is a potent inhibitor of the non-receptor tyrosine kinases Abl and Src as well as other members of the Src family. It is effective at sub-nanomolar concentrations, inhibiting Src, Abl, and Lck with IC50 values of 0.05, 0.5, and 0.4 nM, respectively. At nanomolar concentrations, dasatinib also blocks the activity of several other receptor and non-receptor tyrosine kinases, plus drug resistant mutants. Because of these activities, dasatinib has potential therapeutic value in diseases that are characterized by elevated levels of these kinases, including some forms of cancer and fibrotic disease. Dasatinib Anhydrous is an orally bioavailable synthetic small molecule-inhibitor of SRC-family protein-tyrosine kinases. Dasatinib binds to and inhibits the growth-promoting activities of these kinases. Apparently because of its less stringent binding affinity for the BCR-ABL kinase, dasatinib has been shown to overcome the resistance to imatinib of chronic myeloid leukemia (CML) cells harboring BCR-ABL kinase domain point mutations. SRC-family protein-tyrosine kinases interact with variety of cell-surface receptors and participate in intracellular signal transduction pathways; tumorigenic forms can occur through altered regulation or expression of the endogenous protein and by way of virally-encoded kinase genes. Dasatinib is a selective tyrosine kinase receptor inhibitor that is used in the therapy of chronic myelogenous leukemia (CML) positive for the Philadelphia chromosome. Dasatinib is commonly associated with transient elevations in serum aminotransferase levels during treatment, but with only rare instances of clinically apparent acute liver injury. Dasatinib, also known as sprycel or anh. dasatinib, belongs to the class of organic compounds known as aromatic anilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group. They have the general structure RNC(=O)R', where R= benzene, and R = aryl group. Dasatinib is a drug which is used for the treatment of adults with chronic, accelerated, or myeloid or lymphoid blast phase chronic myeloid leukemia with resistance or intolerance to prior therapy. also indicated for the treatment of adults with philadelphia chromosome-positive acute lymphoblastic leukemia with resistance or intolerance to prior therapy. Dasatinib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Dasatinib has been detected in multiple biofluids, such as urine and blood. Within the cell, dasatinib is primarily located in the cytoplasm and membrane (predicted from logP). In humans, dasatinib is involved in the dasatinib inhibition OF BCR-abl pathway.